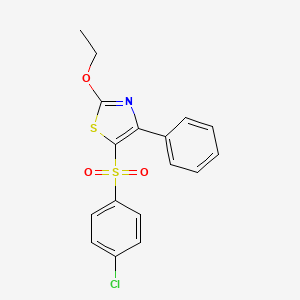

5-(4-chlorobenzenesulfonyl)-2-ethoxy-4-phenyl-1,3-thiazole

Description

5-(4-Chlorobenzenesulfonyl)-2-ethoxy-4-phenyl-1,3-thiazole is a substituted 1,3-thiazole derivative characterized by three key functional groups:

- 2-Ethoxy group: Introduces electron-donating effects, influencing the thiazole ring's electronic density.

- 5-(4-Chlorobenzenesulfonyl) group: A strong electron-withdrawing substituent that enhances stability and may modulate solubility or biological interactions.

Structural determination of such compounds often relies on single-crystal X-ray diffraction (SC-XRD), supported by software suites like SHELXL and WinGX/ORTEP .

Properties

IUPAC Name |

5-(4-chlorophenyl)sulfonyl-2-ethoxy-4-phenyl-1,3-thiazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14ClNO3S2/c1-2-22-17-19-15(12-6-4-3-5-7-12)16(23-17)24(20,21)14-10-8-13(18)9-11-14/h3-11H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQVYNAFCFGUUPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC(=C(S1)S(=O)(=O)C2=CC=C(C=C2)Cl)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14ClNO3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-chlorobenzenesulfonyl)-2-ethoxy-4-phenyl-1,3-thiazole typically involves the reaction of 4-chlorobenzenesulfonyl chloride with 2-ethoxy-4-phenylthiazole under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

5-(4-chlorobenzenesulfonyl)-2-ethoxy-4-phenyl-1,3-thiazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Sulfides.

Substitution: Various substituted thiazole derivatives.

Scientific Research Applications

5-(4-chlorobenzenesulfonyl)-2-ethoxy-4-phenyl-1,3-thiazole has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(4-chlorobenzenesulfonyl)-2-ethoxy-4-phenyl-1,3-thiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues and their distinguishing features are summarized below:

Key Observations :

- Sulfonyl vs. This may enhance solubility in polar solvents.

- Core Heterocycle Variations: Benzothiazoles (e.g., ) feature a fused benzene ring, which planarizes the structure and modifies electronic properties compared to monocyclic 1,3-thiazoles.

Crystallographic and Conformational Analysis

- Planarity : Compounds like WIGQIO exhibit near-planar conformations except for perpendicular fluorophenyl groups. The target’s sulfonyl group may enforce greater planarity due to resonance stabilization.

- Crystal Packing : Triclinic symmetry (P 1) is common in isostructural thiazoles (e.g., ), but bulky sulfonyl groups could disrupt packing efficiency compared to smaller substituents like chloro or methyl.

Biological Activity

5-(4-Chlorobenzenesulfonyl)-2-ethoxy-4-phenyl-1,3-thiazole is a compound that has garnered attention due to its potential biological activities, particularly in the context of anticancer properties. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and research findings.

Chemical Structure and Properties

The compound is characterized by the following molecular formula:

- Molecular Formula : C₁₈H₁₈ClN₃O₂S

- Molecular Weight : 373.87 g/mol

The structure includes a thiazole ring, which is known for its pharmacological significance, particularly in medicinal chemistry.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazole derivatives, including this compound. The compound has been evaluated for its cytotoxic effects on various cancer cell lines.

In Vitro Studies

In vitro cytotoxicity assays have demonstrated that this compound exhibits significant activity against several cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer). The median inhibitory concentration (IC50) values indicate its potency:

| Cell Line | IC50 (µg/mL) | Reference Compound |

|---|---|---|

| MCF-7 | 10.10 | 5-Fluorouracil |

| HepG2 | 5.36 | 5-Fluorouracil |

The compound's mechanism of action appears to involve the induction of apoptosis, as evidenced by increased levels of pro-apoptotic markers such as Bax and caspase 9 in treated cells .

The biological activity of this compound is largely attributed to its ability to inhibit key enzymes involved in cellular proliferation and survival pathways. Specifically, it targets:

- NADPH oxidase : Inhibition leads to reduced oxidative stress in cancer cells.

- Cell Cycle Arrest : The compound induces cell cycle arrest at the S and G2/M phases, disrupting normal cell division.

Study 1: Cytotoxicity Evaluation

A study conducted on various thiazole derivatives, including our compound of interest, showed promising results in terms of selectivity towards cancerous cells over normal cells. For instance, compounds with similar thiazole structures exhibited higher cytotoxicity against HepG2 cells compared to normal human fibroblasts .

Study 2: Structure-Activity Relationship (SAR)

Research into the structure-activity relationship revealed that modifications to the thiazole ring significantly affect biological activity. For example, substituting different functional groups on the thiazole scaffold resulted in varying degrees of anticancer potency. The introduction of an ethoxy group was found to enhance solubility and bioavailability, contributing to improved efficacy against cancer cells .

Q & A

Q. What are the key considerations for optimizing the synthesis of 5-(4-chlorobenzenesulfonyl)-2-ethoxy-4-phenyl-1,3-thiazole to ensure high yield and purity?

- Methodological Answer : Synthesis optimization requires precise control of reaction parameters. For example, cyclization using Lawesson’s reagent under inert conditions (e.g., nitrogen atmosphere) ensures thiazole ring formation without oxidation byproducts . Intermediate sulfides must undergo oxidative chlorination with SOCl or PCl at controlled temperatures (0–5°C) to avoid side reactions . Solvent selection (e.g., DMF or acetic acid) and reaction time (2–4 hours) influence yield, as shown in analogous thiazole syntheses . Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) is critical for isolating the pure product .

Q. How can researchers confirm the structural integrity of this compound after synthesis?

- Methodological Answer : Structural validation relies on multi-technique analysis:

- NMR Spectroscopy : H and C NMR identify characteristic peaks, such as the sulfonyl group (δ ~3.5–4.0 ppm for CH adjacent to SO) and aromatic protons (δ ~7.0–8.0 ppm) .

- IR Spectroscopy : Confirm sulfonyl (S=O stretch at 1150–1350 cm) and thiazole ring (C=N stretch at 1600–1650 cm) functionalities .

- High-Resolution Mass Spectrometry (HRMS) : Exact mass matching (e.g., [M+H] or [M+Na]) validates molecular formula .

Q. What in vitro assays are recommended for preliminary evaluation of biological activity in this compound?

- Methodological Answer : Standardized assays include:

- Antitumor Activity : NCI-60 human cancer cell line screening (e.g., GI values) with dose-response curves (1–100 μM) over 48–72 hours .

- Antimicrobial Testing : Agar diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .

- Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases (e.g., COX-2) using purified enzymes and substrate analogs .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to identify critical functional groups in this compound for antitumor activity?

- Methodological Answer : SAR studies involve systematic modifications:

- Substituent Variation : Replace the 4-chlorobenzenesulfonyl group with fluorophenyl or methylsulfonyl analogs to assess electronic effects .

- Ring Alterations : Compare thiazole derivatives with oxazole or triazole cores to evaluate heterocycle influence .

- Pharmacophore Mapping : Molecular docking (e.g., AutoDock Vina) to predict binding interactions with targets like tubulin or topoisomerase II .

- Data Correlation : Use regression analysis to link logP, polar surface area, and IC values from cytotoxicity assays .

Q. What strategies resolve contradictions in spectral data or biological activity between synthesized batches?

- Methodological Answer : Contradictions arise from impurities or stereochemical variations. Strategies include:

- HPLC-PDA Analysis : Detect trace impurities (>95% purity threshold) using C18 columns (acetonitrile/water gradient) .

- X-ray Crystallography : Resolve stereochemical ambiguity by growing single crystals (e.g., using slow evaporation in DMSO/EtOH) .

- Bioassay Replication : Repeat activity tests with rigorously purified batches and include positive controls (e.g., doxorubicin for cytotoxicity) .

Q. How can researchers develop environmentally benign synthetic routes for this compound?

- Methodological Answer : Green chemistry approaches:

- Solvent Replacement : Use PEG-400 or ethanol instead of DMF to reduce toxicity .

- Catalyst Optimization : Heterogeneous catalysts (e.g., bleaching earth clay) improve recyclability and reduce waste .

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 minutes vs. 2 hours) and energy consumption .

- Atom Economy : Design routes with minimal protecting groups (e.g., one-pot synthesis of intermediates) .

Q. What advanced techniques characterize degradation pathways under physiological conditions?

- Methodological Answer : Degradation studies employ:

- LC-MS/MS : Monitor hydrolytic cleavage (e.g., sulfonyl group) in simulated gastric fluid (pH 1.2) or plasma (pH 7.4) .

- Stability Chambers : Accelerate degradation under heat (40°C) and humidity (75% RH) over 4 weeks .

- Metabolite Profiling : Incubate with liver microsomes (human/rat) and identify Phase I/II metabolites via UPLC-QTOF .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.